phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate
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Overview
Description
Synthesis Analysis
The synthesis of carbamates like CPCC often involves carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .Molecular Structure Analysis
The molecule contains a total of 48 bonds, including 28 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 three-membered ring, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 (thio-) carbamate (aromatic) .Scientific Research Applications
Synthesis and Chemical Transformations
Studies have shown that compounds similar to phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate are involved in diverse synthetic routes, leading to novel chemical entities with potential biological activities. For instance, the reaction of phenyl N-(8-quinolinyl)carbamate with sodium borohydride can yield dihydro-imidazoquinolin derivatives, showcasing the chemical versatility of such compounds (Saari et al., 1982). Additionally, the cyclopropane moiety in compounds has been explored for synthesis, such as in the creation of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives, indicating the structural diversity achievable through strategic synthetic approaches (Yong et al., 2007).
Prodrug Development
Phenyl carbamate esters derived from N-substituted 2-aminobenzamides, closely related to the structure of interest, have been evaluated as prodrug forms. These compounds are designed to protect phenolic drugs against first-pass metabolism, showcasing a strategic application in enhancing drug bioavailability. The stability of these carbamates in various biological media has been studied, with findings suggesting that specific base-catalyzed cyclization can lead to the release of the parent phenolic drug, underlining a novel approach in prodrug design (Thomsen & Bundgaard, 1993).
Pharmacological Potential
While direct information on the pharmacological applications of this compound was not found, related compounds have been explored for their biological activities. For instance, acetylcholinesterase inhibitors based on carbamic acid quinolin-6-yl esters have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease. These studies highlight the potential therapeutic value of structurally similar compounds (Decker, 2007).
Mechanism of Action
In the context of pharmaceuticals, carbamates often exert their effects by interacting with various enzymes and receptors in the body. For example, some carbamates are used as prodrugs that are metabolized in the body to release active drugs . Others inhibit enzymes such as acetylcholinesterase, which is involved in nerve signal transmission .
The pharmacokinetics of carbamates, like other drugs, involve absorption, distribution, metabolism, and excretion (ADME). These processes determine the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The action of carbamates, like other drugs, can be influenced by various environmental factors. These can include factors inside the body, such as pH, temperature, and the presence of other substances that can interact with the drug. External factors, such as light, humidity, and temperature, can also affect the stability of carbamates .
Properties
IUPAC Name |
phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19(15-8-9-15)22-12-4-5-14-10-11-16(13-18(14)22)21-20(24)25-17-6-2-1-3-7-17/h1-3,6-7,10-11,13,15H,4-5,8-9,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFFLQIASRTXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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